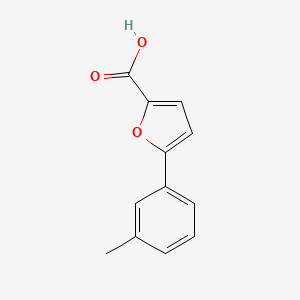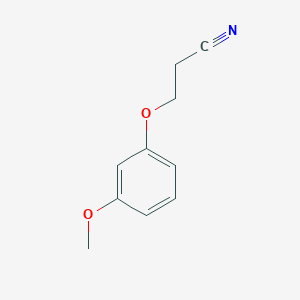
4-(10-Methylundecyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10-Methylundecyl)benzenesulfonic acid is an organosulfur compound with the formula C18H30O3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various industrial applications due to its surfactant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(10-Methylundecyl)benzenesulfonic acid is typically synthesized through the Friedel–Crafts alkylation of benzene with propylene tetramer, followed by sulfonation . The reaction involves the following steps:
Alkylation: Benzene is alkylated with propylene tetramer using a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the sulfonation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt .
Análisis De Reacciones Químicas
Types of Reactions
4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).
Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or oleum is used for sulfonation.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Aplicaciones Científicas De Investigación
4-(10-Methylundecyl)benzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Employed in the synthesis of bioactive compounds and as a surfactant in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical drugs as a surfactant and emulsifying agent.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.
Comparación Con Compuestos Similares
Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar in structure but have a linear alkyl chain instead of a branched one.
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group instead of a long alkyl chain.
Uniqueness
4-(10-Methylundecyl)benzenesulfonic acid is unique due to its branched alkyl chain, which provides superior tolerance to hard water and better foaming properties compared to linear alkylbenzene sulfonates . the branched structure also makes it less biodegradable, which has led to environmental concerns .
Propiedades
Número CAS |
68411-32-5 |
|---|---|
Fórmula molecular |
C18H30O3S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
4-(10-methylundecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |
Clave InChI |
NLIZZNXFRGDAMS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















